molecular formula C21H30N6O B6444526 1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2640897-52-3

1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No. B6444526
CAS RN: 2640897-52-3
M. Wt: 382.5 g/mol
InChI Key: YBZCSJNHVTYUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine” is a complex organic molecule that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A variety of synthetic routes have been developed, including the Van Leusen Imidazole Synthesis, which is a straightforward and high-yielding method .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Various chemical reactions involving imidazole have been reported, including condensation reactions with aldehydes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. Researchers have explored their potential as novel agents against bacterial infections, including tuberculosis. The compound’s structural features may contribute to inhibiting bacterial growth by targeting specific enzymes or cellular processes .

Anti-Inflammatory Properties

Imidazole-containing compounds often exhibit anti-inflammatory activity. By modulating immune responses, they can mitigate inflammation associated with various diseases. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies .

Antitumor Effects

Certain imidazole derivatives possess antitumor properties. These compounds may interfere with cancer cell proliferation, angiogenesis, or metastasis. Further studies are needed to explore their efficacy against specific cancer types .

Antidiabetic Potential

Imidazole-based molecules have been investigated for their impact on glucose metabolism and insulin sensitivity. Evaluating the effects of our compound on insulin signaling pathways could provide insights into its antidiabetic properties .

Antioxidant Activity

Imidazole derivatives often exhibit antioxidant effects, protecting cells from oxidative stress. Assessing the radical-scavenging capacity of our compound could reveal its potential as an antioxidant agent .

Antiviral Applications

Given the ongoing importance of antiviral drugs, exploring the antiviral activity of imidazole-containing compounds is crucial. Investigate whether our compound shows efficacy against specific viruses, such as RNA or DNA viruses .

Mechanism of Action

While the specific mechanism of action for “1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine” is not mentioned in the search results, imidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-2-24-14-16-25(17-15-24)10-3-4-18-28-19-7-11-26(12-8-19)21-6-5-20-22-9-13-27(20)23-21/h5-6,9,13,19H,2,7-8,10-12,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZCSJNHVTYUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.